3-Fluoro-2,5-dimethylaniline

Lipophilicity Drug Design Physicochemical Properties

3-Fluoro-2,5-dimethylaniline (CAS 802545-94-4) is a fluorinated aromatic amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. The compound belongs to the class of substituted anilines, featuring a fluorine atom at the 3-position and methyl groups at the 2- and 5-positions on the benzene ring.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
Cat. No. B7965126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2,5-dimethylaniline
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)C)N
InChIInChI=1S/C8H10FN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3
InChIKeyDAUDNMQURSQPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2,5-dimethylaniline (CAS 802545-94-4) – Physicochemical Baseline and Compound Class for Sourcing Specialists


3-Fluoro-2,5-dimethylaniline (CAS 802545-94-4) is a fluorinated aromatic amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol [1]. The compound belongs to the class of substituted anilines, featuring a fluorine atom at the 3-position and methyl groups at the 2- and 5-positions on the benzene ring [1]. Its computed XLogP3-AA value of 2.1 indicates moderately enhanced lipophilicity relative to the non-fluorinated parent 2,5-dimethylaniline (XLogP3 = 1.8) [1][2]. The compound possesses one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 26 Ų [1]. It is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research .

Why Generic Substitution with Unsubstituted or Non-Fluorinated Anilines Fails for 3-Fluoro-2,5-dimethylaniline-Derived Syntheses


Simple in-class substitution between 2,5-dimethylaniline, 3-fluoroaniline, or the positional isomer 4-fluoro-2,5-dimethylaniline is not feasible for procurement decisions because the specific regiochemical arrangement of the fluorine atom at the 3-position and methyl groups at the 2- and 5-positions creates a unique electronic environment that directly governs downstream reactivity, metabolic stability, and target binding . The fluorine atom's electron-withdrawing effect modulates the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring, while the ortho-methyl groups provide steric shielding of the amino group . Substituting the non-fluorinated analog results in a different lipophilicity profile (ΔXLogP3 ≈ 0.3) and distinct hydrogen-bonding capacity (ΔHBA count = 1), which can alter pharmacokinetic properties in drug candidates [1][2]. Furthermore, the 3-fluoro versus 4-fluoro positional isomerism can lead to divergent metabolic pathways, as para-substituted fluoroanilines are metabolized differently than meta-substituted analogs .

Quantitative Differentiation Evidence for 3-Fluoro-2,5-dimethylaniline Against Closest Analogs


Lipophilicity Modulation: XLogP3 Shift of +0.3 vs. Non-Fluorinated 2,5-Dimethylaniline

3-Fluoro-2,5-dimethylaniline exhibits a computed XLogP3-AA value of 2.1, compared to 1.8 for the direct non-fluorinated analog 2,5-dimethylaniline [1][2]. This represents a logP increase of +0.3 units attributable solely to the introduction of the fluorine atom at the 3-position. The reference compound 3-fluoroaniline (lacking the two methyl groups) has a substantially lower XLogP3 of 1.3, demonstrating that the combined fluorine-methyl substitution pattern in the target compound yields a lipophilicity profile distinct from either mono-substituted analog [3].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Count: Doubled HBA Capacity vs. Non-Fluorinated 2,5-Dimethylaniline

The target compound possesses two hydrogen bond acceptor (HBA) sites (the fluorine atom and the amino nitrogen), compared to only one HBA site for 2,5-dimethylaniline, which lacks the fluorine atom [1][2]. This doubling of HBA capacity can significantly alter molecular recognition events, including target protein binding and solubility characteristics. The significance of this difference is underscored by the fact that fluorine substitution in anilines is a well-established strategy to modulate binding affinity in medicinal chemistry programs [3].

Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Steric Shielding of the Amino Group: Ortho-Methyl Protection as a Metabolic Stability Strategy

The 2,5-dimethyl substitution pattern in 3-fluoro-2,5-dimethylaniline provides steric shielding of the amino group through the two ortho-methyl substituents, a feature absent in simple 3-fluoroaniline . This steric protection is predicted to reduce metabolic N-oxidation and N-dealkylation rates. By contrast, 4-fluoro-2,5-dimethylaniline places the fluorine atom para to the amino group, where it can be more readily metabolized via aromatic hydroxylation, a pathway less accessible for the 3-fluoro positional isomer due to the meta-directing electronic effects [1].

Metabolic Stability Steric Protection Drug Metabolism

Synthetic Accessibility: Patented Multi-Step Route with High Regioselectivity for 3-Fluoro Position

A patented synthetic route for 3-fluoro-2,5-dimethylaniline proceeds via nitration of 2,5-dimethylaniline followed by reduction and fluorination. An alternative route starting from 1-fluoro-2,5-dimethylbenzene achieves 96% regioselectivity for the 4-fluoro-2,5-dimethylnitrobenzene intermediate using HNO₃/Ac₂O at 0°C . In contrast, the synthesis of the 4-fluoro positional isomer (CAS 1737-69-5) is commercially available at 95% minimum purity from multiple vendors, suggesting a mature but different synthetic route . The specific challenge of achieving selective meta-fluorination in the presence of ortho/para-directing methyl groups makes the target compound synthetically distinct.

Synthetic Route Regioselectivity Process Chemistry

Procurement-Relevant Application Scenarios for 3-Fluoro-2,5-dimethylaniline


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates Requiring Enhanced logP

In lead optimization programs where increasing lipophilicity without substantially increasing molecular weight is desired, 3-fluoro-2,5-dimethylaniline offers a computed XLogP3 of 2.1, representing a +0.3 logP unit advantage over the non-fluorinated 2,5-dimethylaniline scaffold [1]. This moderate lipophilicity enhancement, combined with the steric protection of the amino group by ortho-methyl substituents, positions this compound as a strategic building block for CNS-penetrant or membrane-permeable drug candidates where balanced physicochemical properties are critical .

Agrochemical Intermediate: Synthesis of Fluorinated Anthranilic Diamide Insecticides

Fluorinated aniline building blocks are key intermediates in the synthesis of anthranilic diamide insecticides targeting ryanodine receptors [1]. The specific 3-fluoro-2,5-dimethyl substitution pattern provides a distinct electronic profile that can modulate insecticidal potency. The compound serves as a precursor for generating diverse fluoroaniline-containing agrochemical libraries, where the meta-fluorine substitution pattern influences target binding and metabolic fate in insect species differently than para-fluorinated or non-fluorinated analogs .

Chemical Biology: Enzyme-Substrate Interaction Probe with Fluorine NMR Handle

The presence of the fluorine atom at the 3-position provides a sensitive ¹⁹F NMR probe for studying enzyme-substrate interactions and protein binding events [1]. Unlike the non-fluorinated 2,5-dimethylaniline, which lacks this spectroscopic handle, 3-fluoro-2,5-dimethylaniline enables real-time monitoring of biochemical transformations without the need for additional labeling. The sterically protected amino group also reduces non-specific reactivity, making it a cleaner probe for mechanistic studies compared to less hindered fluoroanilines .

Dyestuff and Functional Materials: Precursor for Fluorinated Chromophores and Optical Materials

Fluorinated aniline derivatives are employed as coupling components in oxidative chromogenic reactions and as precursors for dye-sensitized solar cell (DSSC) materials [1]. The 3-fluoro-2,5-dimethylaniline scaffold introduces both electron-withdrawing (fluorine) and electron-donating (methyl) groups in a defined spatial arrangement, enabling fine-tuning of the HOMO-LUMO gap in resulting chromophores. This regiochemically defined substitution pattern is not replicable using the 4-fluoro positional isomer or non-fluorinated 2,5-dimethylaniline [1].

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